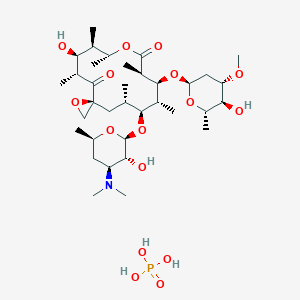

Oleandomycin phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oleandomycin phosphate is a macrolide antibiotic derived from the bacterium Streptomyces antibioticus. It is known for its antibacterial properties, particularly against gram-positive bacteria. Although it is less effective than erythromycin, it has been used in various medical and veterinary applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleandomycin phosphate is synthesized through fermentation of Streptomyces antibioticus. The process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The phosphate form is obtained by reacting oleandomycin with phosphoric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the antibiotic is extracted using solvent extraction techniques, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Oleandomycin phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under specific conditions

Major Products Formed: The major products formed from these reactions include various derivatives of oleandomycin with altered antibacterial properties. These derivatives are studied for their potential enhanced efficacy and reduced resistance .

Scientific Research Applications

Oleandomycin phosphate has a wide range of scientific research applications:

Chemistry: It is used to study the structure and function of macrolide antibiotics.

Biology: Researchers use it to investigate bacterial resistance mechanisms and protein synthesis inhibition.

Medicine: It is explored for its potential in treating bacterial infections, particularly in veterinary medicine.

Industry: It is used in the production of animal feed additives to promote growth and prevent infections in livestock

Mechanism of Action

Oleandomycin phosphate exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by preventing the translocation of peptides during translation. As a result, bacterial growth is halted, leading to a bacteriostatic effect. The antibiotic specifically targets the peptidyl transferase center, interfering with the elongation of the peptide chain .

Comparison with Similar Compounds

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but higher efficacy.

Spiramycin: A macrolide used in veterinary medicine with a broader spectrum of activity.

Tylosin: Used primarily in veterinary medicine for its effectiveness against gram-positive bacteria

Uniqueness of Oleandomycin Phosphate: this compound is unique due to its specific spectrum of activity and its use in combination therapies. It has been used in combination with tetracycline to enhance its antibacterial effects. Additionally, its phosphate form increases its solubility and stability, making it suitable for various formulations .

Properties

CAS No. |

7060-74-4 |

|---|---|

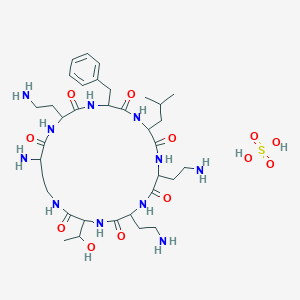

Molecular Formula |

C35H64NO16P |

Molecular Weight |

785.9 g/mol |

IUPAC Name |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;hydroperoxy-oxido-oxophosphanium;molecular hydrogen |

InChI |

InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1 |

InChI Key |

LJQRWAWAOFAOCL-JLAGNBEQSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O |

Isomeric SMILES |

[HH].C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4CC(C([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |

Canonical SMILES |

[HH].CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |

Key on ui other cas no. |

7060-74-4 |

Pictograms |

Acute Toxic |

Synonyms |

1,9-Dioxaspiro[2.13]hexadecane Oleandomycin Derivative; Matromycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

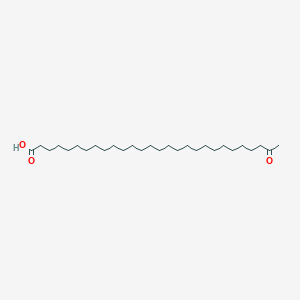

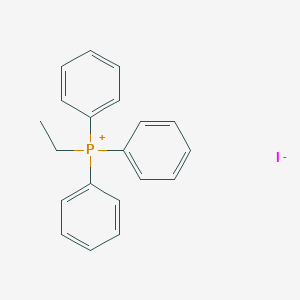

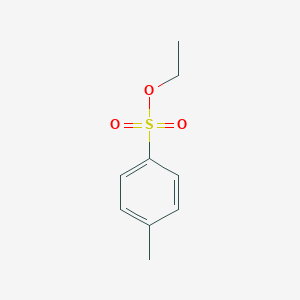

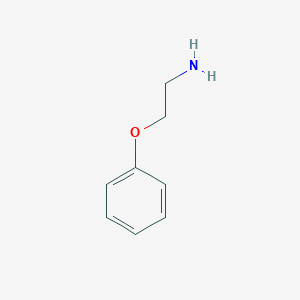

Feasible Synthetic Routes

Q1: How does oleandomycin phosphate exert its antibacterial effect?

A1: this compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [] This prevents the translocation step of protein synthesis, ultimately leading to bacterial growth inhibition. []

Q2: What is the molecular structure of this compound?

A2: While the provided research doesn't explicitly provide spectroscopic data, it confirms that this compound is a phosphate ester of oleandomycin. [, , , , , ] Determining its exact structure would require consulting chemical databases or analyzing its spectroscopic properties.

Q3: What factors influence the stability of this compound?

A3: Research indicates that this compound stability is primarily affected by its physical form and humidity. Crystalline this compound demonstrates higher stability with less susceptibility to humidity compared to its amorphous form. [, ] Storage conditions can lead to the accumulation of biologically inactive components, including anhydroleandomycin and glycol, through processes like the cleaving of the water molecule at C11, epoxide ring opening, and hydrolysis of glycoside bonds. [, , , ]

Q4: How can the stability of this compound be improved in formulations?

A4: Although the provided research doesn't specify formulation strategies for this compound, it highlights the importance of controlling humidity during storage. [, ] Further research could explore techniques like microencapsulation, complexation, or the use of stabilizing excipients to enhance stability.

Q5: What analytical methods are used to determine this compound concentration?

A5: Several methods are mentioned throughout the research:

- Spectrophotometry: This method can detect inactive admixtures like anhydroleandomycin in this compound preparations by measuring UV absorbance at 235nm. [, ]

- Thin-Layer Chromatography (TLC): This technique can identify and quantify glycol, another inactive admixture, in this compound. [, ]

- Polarography: Both classical and differential polarography are effective for determining oleandomycin levels in pharmaceutical preparations and fermentation broths. This method relies on the electrolytic reduction of oleandomycin on a mercury-dropping electrode. [, ]

- Microbiological Assay: This method assesses the biological activity of oleandomycin by measuring its inhibitory effect on susceptible bacterial strains. []

Q6: How is the quality of this compound preparations ensured?

A7: While the provided research doesn't directly address quality control measures, it emphasizes analyzing the composition of this compound preparations. [, , , , ] This suggests that monitoring the levels of the active ingredient and potential impurities is crucial for maintaining quality. Additionally, understanding the influence of factors like storage conditions on degradation pathways can inform proper handling and storage practices. [, , , ]

Q7: Has the efficacy of this compound been evaluated in biological systems?

A7: Yes, the research provides examples of both in vitro and in vivo studies:

- In vitro: One study investigates the development of antibacterial resistance to this compound in Micrococcus pyogenes var. aureus under laboratory conditions. [, ] Another study explores the influence of this compound on the recovery of cold-stressed Clostridium perfringens cells. []

- In vivo: Multiple studies investigate the therapeutic potential of this compound in treating non-gonococcal urethritis in human patients. [, , , ] Other studies examine its use in animal husbandry, including its effects on chick growth promotion [, , ] and its intramuscular tolerance and blood level profiles in various agricultural animals. []

Q8: Are there concerns about bacterial resistance to this compound?

A9: The research acknowledges the potential for developing bacterial resistance to this compound, particularly in the context of Micrococcus pyogenes var. aureus. [, ] This emphasizes the importance of responsible antibiotic stewardship to mitigate the emergence and spread of resistance.

Q9: Are there alternative antibiotics to this compound?

A9: The research mentions several alternative antibiotics, including:

- Tetracycline hydrochloride: Often used in combination with this compound, it exhibits a broader spectrum of activity. [, , , , ]

- Erythromycin: Another macrolide antibiotic that shares a similar mechanism of action with oleandomycin. []

- Virginiamycin: A streptogramin antibiotic that also acts on bacterial protein synthesis. []

Q10: Is this compound safe for use in humans and animals?

A10: While the research primarily focuses on efficacy and analytical methods, some studies touch upon safety aspects:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)